1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-
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Overview
Description
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused dioxole ring and a methyl group at the 7th position. It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- typically involves the reaction of cotarnine with indole derivatives. This reaction occurs in methanolic solution and results in the formation of 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline . The reaction conditions include the use of methanol as a solvent and the reaction proceeds at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the isoquinoline ring .
Scientific Research Applications
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. It is known to interact with nucleophilic substrates, leading to the formation of Mannich bases. These interactions can result in the modulation of enzyme activities and receptor functions, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
TDIQ (6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline): This compound has anxiolytic and anorectic effects in animals.
Oxolinic acid: A quinoline compound with antibacterial properties.
Uniqueness
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- is unique due to its fused dioxole ring and the presence of a methyl group at the 7th position. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific chemical and biological properties .
Properties
CAS No. |
90832-54-5 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H11NO2/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7/h3-5,7H,2,6H2,1H3 |
InChI Key |
GJYMGPVIFSJHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C=N1)OCO3 |
Origin of Product |
United States |
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